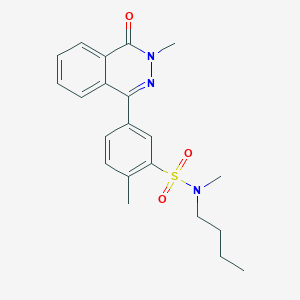![molecular formula C26H28O3 B11580651 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one is a complex organic molecule that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of substituted resorcinols with benzylidene malononitriles or nitrophenylboronic acid as a catalyst.
Attachment of the 3,7-dimethylocta-2,6-dien-1-yl group: This step involves the reaction of the chromen-4-one core with geranyl bromide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen-4-one moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one: can be compared with other similar compounds, such as:
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar structure but with a methoxy group instead of the 3,7-dimethylocta-2,6-dien-1-yl group.
3-Phenyl-4H-chromen-4-one: Lacks the 2-methyl and 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy} groups.
7-Hydroxy-3-phenyl-4H-chromen-4-one: Contains a hydroxy group at the 7-position instead of the ether linkage.
These comparisons highlight the unique structural features and potential functional differences of This compound .
Properties
Molecular Formula |
C26H28O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C26H28O3/c1-18(2)9-8-10-19(3)15-16-28-22-13-14-23-24(17-22)29-20(4)25(26(23)27)21-11-6-5-7-12-21/h5-7,9,11-15,17H,8,10,16H2,1-4H3/b19-15+ |
InChI Key |
ZLQQYXZGBYLQNO-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC/C=C(\C)/CCC=C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)CCC=C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11580573.png)

![2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11580586.png)
![(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580587.png)
![3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11580594.png)
![3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11580595.png)

![(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580603.png)
![2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580617.png)
![prop-2-en-1-yl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580625.png)
![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580633.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580642.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
![2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol](/img/structure/B11580656.png)
